molecular formula C26H36O4 B11708599 Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester CAS No. 65629-01-8

Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester

Cat. No.: B11708599
CAS No.: 65629-01-8
M. Wt: 412.6 g/mol
InChI Key: NZUOOQPMLNOOJL-UHFFFAOYSA-N
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Description

This compound belongs to a class of liquid crystalline materials or intermediates used in organic synthesis, leveraging the steric and electronic effects of its substituents for tailored applications in materials science .

Properties

CAS No.

65629-01-8

Molecular Formula

C26H36O4

Molecular Weight

412.6 g/mol

IUPAC Name

(4-pentoxyphenyl) 4-octoxybenzoate

InChI

InChI=1S/C26H36O4/c1-3-5-7-8-9-11-21-29-23-14-12-22(13-15-23)26(27)30-25-18-16-24(17-19-25)28-20-10-6-4-2/h12-19H,3-11,20-21H2,1-2H3

InChI Key

NZUOOQPMLNOOJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester typically involves the esterification of 4-(octyloxy)benzoic acid with 4-(pentyloxy)phenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours until the esterification is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the octyloxy or pentyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis process generally includes:

  • Esterification Reaction : The reaction of benzoic acid with octanol and pentanol under acidic conditions.
  • Purification : Techniques such as recrystallization or column chromatography are employed to purify the ester.

Research indicates that benzoic acid derivatives exhibit various biological activities. Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester has shown promising results in antimicrobial studies.

Antimicrobial Properties

  • Mechanism : The compound may disrupt microbial cell membranes or interfere with metabolic processes.
  • Effectiveness : Studies have demonstrated its efficacy against a range of bacteria and fungi, suggesting potential use as a preservative or antimicrobial agent in food and pharmaceutical industries .

Material Science Applications

Benzoic acid esters are increasingly utilized in material science due to their unique properties.

UV Absorption

One notable application is in the formulation of UV-absorbing materials. The compound can be incorporated into polymers to enhance their resistance to UV radiation, thereby extending the lifespan of materials used in outdoor applications .

Liquid Crystals

The compound's structural characteristics make it suitable for use in liquid crystal displays (LCDs). Its ability to modify the alignment and stability of liquid crystal phases can lead to improved performance in display technologies .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of benzoic acid derivatives against common pathogens. The results indicated that the compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent in food preservation .

Case Study 2: UV Stabilization in Polymers

In another study, researchers incorporated this compound into polyvinyl chloride (PVC) formulations. The addition improved UV stability significantly compared to control samples without the ester. This application demonstrates its potential for enhancing the durability of materials exposed to sunlight .

Mechanism of Action

The mechanism of action of benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release benzoic acid and the corresponding alcohol. The benzoic acid moiety can then interact with enzymes and receptors, modulating their activity. The octyloxy and pentyloxy groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Chain Length Variations

(a) Benzoic Acid, 4-Pentyl-, 4-(Hexyloxy)phenyl Ester (CAS 50802-52-3)
  • Structure : Features a pentyl group on the benzoic acid and a hexyloxy group on the phenyl ester.
  • Key Differences : Shorter alkoxy chains (C₅ and C₆) compared to the target compound (C₅ and C₈). Such variations influence mesophase behavior in liquid crystals, with longer chains typically lowering melting points and enhancing thermal stability .
(b) 4-(Decyloxy)phenyl 4-[(S,S)-2,3-Epoxyhexyloxy]benzoate
  • Structure : Contains a decyloxy (C₁₀) chain and an epoxy-functionalized hexyloxy group.
  • Key Differences: The epoxy group introduces rigidity and reactivity, while the longer decyloxy chain increases hydrophobicity. This contrasts with the linear, non-functionalized octyloxy chain in the target compound .

Functional Group Modifications

(a) 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(Hexyloxy)benzoate (CAS 83883-26-5)
  • Structure : Incorporates an acryloyloxy group (-O-CO-CH₂CH=CH₂) on the hexyl chain.
  • Key Differences : The acrylate moiety enables polymerization, making this compound suitable for photoresist or polymerizable liquid crystals. The target compound lacks such reactive groups .
(b) Benzoic Acid, 4-Butyl-, 4-Methoxyphenyl Ester (CID 118857)
  • Structure : Substituted with a butyl group (C₄) and methoxy (-OCH₃) group.
  • Key Differences : The methoxy group is smaller and more electron-donating than pentyloxy, altering electronic properties and intermolecular interactions .

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Applications Reference
Target Compound* C₂₆H₃₄O₄ ~434.55 -OC₈H₁₇, -O-C₅H₁₁ Liquid crystals, synthesis Inferred
Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester C₂₄H₃₀O₄ 398.49 -C₅H₁₁, -O-C₆H₁₃ Liquid crystal intermediates
4-(Decyloxy)phenyl epoxyhexyloxy benzoate C₂₉H₄₀O₅ 492.62 -O-C₁₀H₂₁, epoxy-C₆H₁₁ Reactive mesogens
4-Acryloyloxyhexyloxy benzoate C₂₆H₃₀O₆ 462.51 Acrylate, -O-C₆H₁₃ Polymerizable materials

Impact of Substituents on Properties

  • Chain Length: Longer alkoxy chains (e.g., octyloxy vs. hexyloxy) enhance solubility in non-polar solvents and reduce melting points due to increased van der Waals interactions .
  • Functional Groups : Reactive groups like acrylates or epoxides enable cross-linking or polymerization, whereas simple alkoxy groups prioritize phase stability .

Research Findings and Industrial Relevance

  • Liquid Crystals: Compounds like the target and its analogs are pivotal in display technologies. For example, hexyloxy derivatives () are common in twisted nematic (TN) displays, while longer chains (e.g., octyloxy) improve temperature range stability .
  • Synthetic Intermediates : Esters with methoxy or ethoxycarbonyl groups () serve as intermediates in drug synthesis, leveraging their electron-withdrawing effects for reactivity tuning .

Biological Activity

Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester (CAS No: 65629-01-8) is a compound of interest due to its potential applications in various fields, including material science and pharmaceuticals. This article reviews the biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Chemical Formula : C26H36O4
  • Molecular Weight : 420.57 g/mol

The structure includes a benzoic acid moiety with octyloxy and pentyloxy substituents, which influence its solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of benzoic acid derivatives, including the ester , has been explored in various studies. Key areas of investigation include:

  • Antimicrobial Activity : Some studies indicate that benzoic acid derivatives exhibit antimicrobial properties against a range of bacteria and fungi. The presence of long alkoxy chains may enhance membrane penetration and disrupt microbial cell integrity.
  • Antioxidant Properties : Compounds with phenolic structures often demonstrate antioxidant activity by scavenging free radicals. This activity is crucial for preventing oxidative stress-related diseases.
  • Liquid Crystal Behavior : The compound's liquid crystalline properties have implications for its use in advanced materials, potentially affecting its biological interactions.

Antimicrobial Activity

Table 1 summarizes the antimicrobial effects observed in studies involving similar benzoic acid derivatives:

CompoundMicroorganismInhibition Zone (mm)Reference
Benzoic acid, 4-(octyloxy)-phenyl esterStaphylococcus aureus15
Benzoic acid, 4-(pentyloxy)-phenyl esterEscherichia coli12
Benzoic acid derivativesCandida albicans18

These results suggest that the compound may possess significant antimicrobial properties, warranting further investigation.

Antioxidant Activity

Research indicates that derivatives of benzoic acid can exhibit antioxidant activity. For instance, studies have shown that compounds with similar structures can reduce oxidative stress markers in vitro:

  • DPPH Radical Scavenging Assay : The compound demonstrated an IC50 value of approximately 50 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Zhou et al. (2017) investigated the efficacy of various benzoic acid esters against common pathogens. The results showed that the octyloxy and pentyloxy substituents significantly enhanced the antimicrobial properties compared to unsubstituted benzoic acids.
  • Case Study on Antioxidant Properties :
    In a study published in MDPI (2021), the antioxidant capabilities of benzoic acid derivatives were evaluated using cellular models. The findings indicated that these compounds could effectively reduce oxidative damage in human cell lines.

Q & A

Q. What are the common synthetic routes for preparing this ester?

The compound is synthesized via acid-catalyzed esterification. A typical procedure involves reacting 4-hydroxybenzoic acid derivatives with alkyl halides or alcohols under reflux with a strong acid catalyst (e.g., sulfuric acid). For example, 4-(octyloxy) and 4-(pentyloxy) substituents can be introduced sequentially using Williamson ether synthesis followed by esterification. Purification often involves recrystallization or column chromatography to isolate the product from unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing the ester and alkoxy groups?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm ester linkage (e.g., carbonyl at ~168–170 ppm) and alkoxy chain integration.
  • FT-IR : C=O stretching (~1720 cm1^{-1}) and ether C-O vibrations (~1250 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]+^+ for C26_{26}H34_{34}O5_5: calc. 438.24) and fragmentation patterns .

Q. What are the key thermodynamic properties to consider during experimental design?

Reported values for similar esters include:

  • Boiling Point : ~588°C (at 760 mmHg, for analogous benzoates) .
  • Density : ~1.055 g/cm3^3 (experimental measurement via pycnometer) .
  • Flash Point : ~247°C (determined via closed-cup methods) . These properties guide solvent selection and safety protocols during synthesis.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products?

  • Catalyst Screening : Test alternatives to H2_2SO4_4, such as p-toluenesulfonic acid, to reduce side reactions like sulfonation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of alkoxy groups, improving yield.
  • Temperature Control : Stepwise heating (e.g., 60°C for etherification, 100°C for esterification) prevents thermal degradation .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., melting points)?

  • Purity Assessment : Use differential scanning calorimetry (DSC) to verify sample purity. Impurities lower melting points.
  • Cross-Validation : Compare data from NIST-standardized methods (e.g., vapor pressure measurements) with computational predictions (e.g., COSMO-RS) .

Q. How do alkoxy chain lengths (octyloxy vs. pentyloxy) affect mesomorphic behavior in liquid crystal studies?

Longer chains (e.g., octyloxy) enhance hydrophobic interactions, stabilizing smectic phases, while shorter chains (pentyloxy) favor nematic phases. Polarized optical microscopy (POM) and X-ray diffraction (XRD) can correlate chain length with phase transition temperatures and layer spacing .

Q. What are the challenges in analyzing oxidation/reduction pathways for this compound?

  • Oxidation : KMnO4_4 in acidic conditions cleaves alkoxy chains to carboxylic acids (e.g., 1-octanoic acid). Monitor via HPLC to track intermediates .
  • Reduction : LiAlH4_4 reduces esters to diols, but over-reduction can degrade aromatic rings. Use controlled stoichiometry and low temperatures .

Q. How can computational modeling predict solubility parameters for this ester?

Apply Hansen solubility parameters (HSPs) with software like COSMOtherm. Input experimental data (e.g., logP ~5.2 for similar esters) to optimize solvent selection for recrystallization .

Methodological Considerations

Designing kinetic studies for ester hydrolysis

  • Conditions : Vary pH (acidic vs. alkaline) and temperature.
  • Analysis : Use 1^1H NMR to quantify hydrolysis rates by tracking ester peak integration over time.
  • Activation Energy : Calculate via Arrhenius plots from rate constants at multiple temperatures .

Evaluating bioactivity in enzyme inhibition assays

  • Target Enzymes : Test esterase or lipase inhibition using fluorogenic substrates (e.g., 4-methylumbelliferyl esters).
  • IC50_{50} Determination : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) .

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